Ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products:
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring.
Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to modulation of enzymatic activities and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but differs in the core structure.
Trifluoromethyl ethers: Contain the trifluoromethyl group but have different functional groups and properties.
Uniqueness: Ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate is unique due to its indole core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12F3NO2 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C13H12F3NO2/c1-3-19-12(18)11-7(2)17-10-5-4-8(6-9(10)11)13(14,15)16/h4-6,17H,3H2,1-2H3 |
InChI Key |
NLZJKTQUFLNNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)C(F)(F)F)C |
Origin of Product |
United States |
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